Ditungsten zirconium octaoxide

Description

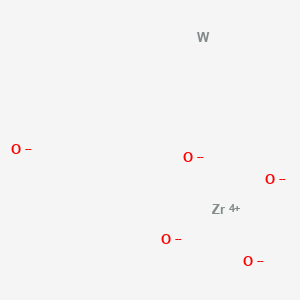

Structure

2D Structure

Properties

IUPAC Name |

oxygen(2-);tungsten;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.W.Zr/q5*-2;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUDROIMBGREID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5WZr-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015525 | |

| Record name | Ditungsten zirconium octaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16853-74-0 | |

| Record name | Tungsten zirconium oxide (W2ZrO8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditungsten zirconium octaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditungsten zirconium octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ditungsten Zirconium Octaoxide (ZrW₂O₈)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditungsten zirconium octaoxide (ZrW₂O₈) is a ceramic material renowned for its remarkable property of strong, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range (0.3 K to 1050 K).[1][2] This unique characteristic, where the material contracts upon heating, makes it a subject of intense research and a candidate for advanced applications in various scientific and technological fields. This technical guide provides a comprehensive overview of ZrW₂O₈, focusing on its fundamental properties, synthesis methodologies, and characterization techniques. Detailed experimental protocols, quantitative data summaries, and visual representations of its structure and behavior are presented to serve as a valuable resource for researchers and professionals.

Introduction

Most materials exhibit positive thermal expansion, expanding when heated and contracting when cooled. However, a select group of materials, including ZrW₂O₈, defy this conventional behavior. Zirconium tungstate's isotropic NTE is a consequence of its unique crystal structure, which consists of a framework of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra.[3] As the temperature increases, transverse vibrations of the bridging oxygen atoms lead to coupled rotations of these polyhedral units, resulting in a net contraction of the crystal lattice.[4] This guide delves into the synthesis, structure, and properties of this fascinating material.

Crystal Structure and Phase Transition

ZrW₂O₈ exists in two primary cubic phases under ambient pressure: a low-temperature α-phase and a high-temperature β-phase.

-

α-ZrW₂O₈: Stable at temperatures below approximately 430-448 K, this phase belongs to the acentric cubic space group P2₁3.[3][4] The arrangement of ZrO₆ octahedra and WO₄ tetrahedra is well-ordered in this phase.

-

β-ZrW₂O₈: Above the transition temperature, α-ZrW₂O₈ undergoes a second-order phase transition to the centric cubic space group Pa3̅.[5] This transition is associated with a dynamic disordering of the WO₄ tetrahedra.

The transition from the α to the β phase is reversible and results in a change in the coefficient of thermal expansion.

Crystallographic Data

The following table summarizes the key crystallographic data for the α and β phases of ZrW₂O₈.

| Property | α-ZrW₂O₈ | β-ZrW₂O₈ |

| Crystal System | Cubic | Cubic |

| Space Group | P2₁3 | Pa3̅ |

| Lattice Parameter (a) at 293 K | ~9.15993(5) Å | - |

| Formula Units per Cell (Z) | 4 | 4 |

Note: The lattice parameter of the β-phase is temperature-dependent and continues to decrease with increasing temperature, albeit at a slower rate than the α-phase.

Physical and Mechanical Properties

A summary of the key physical and mechanical properties of ZrW₂O₈ is provided in the table below.

| Property | Value |

| Molar Mass | 586.91 g/mol |

| Density | ~5.072 g/cm³ at 293 K |

| Appearance | White powder |

| Bulk Modulus | 63 - 69.4 GPa |

| Young's Modulus | 93.2 - 98.8 GPa |

| Poisson's Ratio | ~0.26 |

| Hardness | Data not consistently available |

| Solubility in Water | Negligible |

Thermal Properties

The most defining characteristic of ZrW₂O₈ is its negative thermal expansion. The coefficient of thermal expansion (CTE) varies between the α and β phases.

| Property | Value | Temperature Range |

| CTE, α-phase (αL) | -8.7 x 10⁻⁶ K⁻¹ to -9.1 x 10⁻⁶ K⁻¹ | 20 K - 430 K |

| CTE, β-phase (αL) | -4.9 x 10⁻⁶ K⁻¹ | 430 K - 950 K |

| α to β Phase Transition Temperature | ~430 K - 448 K (157 °C - 175 °C) | - |

| Decomposition Temperature | ~1050 K (777 °C) | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ZrW₂O₈.

Synthesis Methods

Several methods have been successfully employed to synthesize ZrW₂O₈. The choice of method can influence the particle size, morphology, and purity of the final product.

This is a conventional method involving the high-temperature reaction of precursor oxides.

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders are thoroughly mixed. This can be achieved by ball milling in an appropriate solvent (e.g., ethanol or acetone) for several hours to ensure homogeneity.

-

Calcination: The dried powder mixture is placed in a platinum or alumina crucible and heated in a furnace. The typical calcination temperature is 1200°C for a duration of 24 hours in an air atmosphere.[6]

-

Quenching: To preserve the metastable ZrW₂O₈ phase at room temperature, the sample must be rapidly cooled from the calcination temperature. This is often achieved by quenching the crucible in water or liquid nitrogen.[7] Slower cooling rates can lead to decomposition back into the constituent oxides.[7]

This method allows for the synthesis of ZrW₂O₈ at lower temperatures.

Protocol:

-

Precursor Solution Preparation: An aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂·8H₂O), is prepared. A separate aqueous solution of a tungsten salt, such as sodium tungstate (Na₂WO₄·2H₂O), is also prepared.

-

Mixing and Reaction: The two solutions are mixed, and the pH is adjusted by adding hydrochloric acid (HCl). A typical HCl concentration is in the range of 4-8 M.[8] The resulting suspension is transferred to a Teflon-lined stainless steel autoclave.

-

Hydrothermal Treatment: The autoclave is heated to a temperature of around 160°C for a period of 12 to 36 hours.[9]

-

Product Recovery and Calcination: The resulting precipitate, a precursor of ZrW₂O₇(OH)₂·2H₂O, is filtered, washed with deionized water to remove any remaining ions, and dried. The dried precursor is then calcined in air at a temperature of approximately 570°C for 1 hour to obtain pure ZrW₂O₈.[10]

This technique involves the simultaneous precipitation of zirconium and tungstate ions from a solution.

Protocol:

-

Precursor Solution: An aqueous solution is prepared containing both zirconium ions (from ZrOCl₂·8H₂O) and tungstate ions (from tungstic acid, H₂WO₄).

-

Precipitation: The pH of the solution is carefully adjusted to a range of 2-3 to induce the co-precipitation of a precursor material.[6][7]

-

Aging and Washing: The precipitate is aged in the mother liquor, then filtered and washed thoroughly with deionized water.

-

Calcination: The dried precursor is calcined at a high temperature, typically 1200°C for 1 hour, to form the final ZrW₂O₈ product.[6][7]

This method involves the rapid cooling of a molten mixture of the precursor oxides.

Protocol:

-

Melting: A stoichiometric mixture of ZrO₂ and WO₃ is heated in a suitable crucible (e.g., platinum) to a temperature above its melting point (the incongruent melting point of ZrW₂O₈ is approximately 1257°C).

-

Quenching: The molten material is then rapidly quenched. The cooling rate is a critical parameter that determines the resulting phase. Very rapid quenching, for instance using a roller quencher, can produce the metastable orthorhombic γ-ZrW₂O₈ phase.[1] Slower quenching in air, water, or liquid nitrogen tends to yield the cubic α-ZrW₂O₈ phase.[7]

-

Annealing (optional): If the γ-phase is obtained, it can be converted to the α-phase by annealing at a temperature around 600°C for several hours.[1]

Characterization Techniques

XRD is the primary technique for phase identification and crystal structure analysis of ZrW₂O₈.

Typical Experimental Parameters:

-

X-ray Source: Copper K-alpha (Cu Kα) radiation (λ ≈ 1.54 Å) is commonly used.[11][12][13]

-

Instrument: A powder diffractometer equipped with a goniometer and a suitable detector (e.g., scintillation counter or position-sensitive detector).

-

Scan Type: Continuous or step scan.

-

Scan Range (2θ): Typically from 10° to 80° to cover the major diffraction peaks of ZrW₂O₈ and its potential impurities (ZrO₂ and WO₃).

-

Scan Speed/Step Size and Dwell Time: These parameters are adjusted to obtain good signal-to-noise ratio. For example, a step size of 0.02° with a dwell time of 1-2 seconds per step is common.

-

Sample Preparation: The powdered sample is typically packed into a sample holder. For in-situ high-temperature XRD, a specialized heating stage is used.

Dilatometry is used to measure the dimensional changes of a material as a function of temperature, from which the coefficient of thermal expansion is determined.

Typical Experimental Parameters:

-

Instrument: A push-rod dilatometer.

-

Sample Form: A pressed and sintered pellet or a compact rod of the material.

-

Atmosphere: The measurement is typically carried out in an inert atmosphere (e.g., argon or nitrogen) or in air to prevent any unwanted reactions at high temperatures.

-

Heating and Cooling Rate: A controlled heating and cooling rate, for example, 2-5 °C/min, is applied to ensure thermal equilibrium.[10]

-

Temperature Range: The measurement is performed over the temperature range of interest, for example, from room temperature up to 800°C, to observe the thermal expansion behavior of both α and β phases and the phase transition.

-

Applied Force: A small, constant force is applied to the push rod to ensure good contact with the sample.

Visualizations

Crystal Structure of α-ZrW₂O₈

The following diagram illustrates the corner-sharing arrangement of ZrO₆ octahedra and WO₄ tetrahedra in the α-ZrW₂O₈ crystal structure.

Caption: Schematic of the α-ZrW₂O₈ crystal structure.

Mechanism of Negative Thermal Expansion

The diagram below illustrates the proposed mechanism for negative thermal expansion in ZrW₂O₈.

Caption: Mechanism of negative thermal expansion in ZrW₂O₈.

Experimental Workflow for Solid-State Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the solid-state synthesis and subsequent characterization of ZrW₂O₈.

Caption: Solid-state synthesis and characterization workflow.

Applications

The unique property of negative thermal expansion makes ZrW₂O₈ a promising material for a variety of applications, including:

-

Composite Materials: By combining ZrW₂O₈ with materials that have positive thermal expansion, it is possible to create composites with a tailored, near-zero, or even negative coefficient of thermal expansion. These composites are valuable in applications requiring high dimensional stability over a range of temperatures, such as in precision optical instruments, electronic substrates, and aerospace components.

-

Dental Fillings and Restoratives: The inclusion of ZrW₂O₈ in dental materials can help to reduce the thermal expansion mismatch between the filling and the tooth, potentially improving the longevity of dental restorations.

-

Sensors and Actuators: The significant and predictable dimensional change with temperature could be harnessed in the development of novel sensors and actuators.

Conclusion

This compound is a material with extraordinary thermal properties that stem from its intricate crystal structure. This technical guide has provided a detailed overview of its synthesis, structure, and properties, along with comprehensive experimental protocols. The ability to precisely control thermal expansion by incorporating ZrW₂O₈ into composite materials opens up exciting possibilities for the design and fabrication of advanced materials for a wide range of scientific and technological applications. Further research into optimizing synthesis methods and exploring new composite systems will undoubtedly continue to expand the utility of this remarkable material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. atimaterials.com [atimaterials.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Zirconium Tungstate (CAS Number: 16853-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium tungstate (ZrW₂O₈) is a remarkable inorganic ceramic material, most noted for its strong, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range. This property, counterintuitive to the behavior of most materials, makes it a subject of significant research interest and a candidate for advanced applications where thermal expansion control is critical. This technical guide provides a comprehensive overview of zirconium tungstate, focusing on its fundamental properties, synthesis methodologies, and characterization techniques. While primarily a material of interest in materials science and engineering, this guide will also address its relevance, or lack thereof, in the field of drug development.

Physicochemical and Structural Properties

Zirconium tungstate is a white to light-green powder that is insoluble in water.[1] Its most defining characteristic is its ability to contract upon heating over a wide temperature range, a property known as negative thermal expansion.

Quantitative Physicochemical Data

The key physicochemical properties of the common cubic alpha phase (α-ZrW₂O₈) are summarized in the table below.

| Property | Value | Conditions |

| CAS Number | 16853-74-0 | - |

| Molecular Formula | Zr(WO₄)₂ or ZrW₂O₈ | - |

| Molar Mass | 586.91 g/mol | - |

| Appearance | White to light-green powder | Ambient |

| Density | 5.072 g/cm³ | 293 K |

| Crystal System | Cubic (α-phase) | 0 K to 428 K |

| Space Group | P2₁3 | 0 K to 428 K |

| Lattice Parameter (a) | 0.915993 nm | 293 K |

| Coefficient of Thermal Expansion (α-phase) | -7.2 to -8.8 x 10⁻⁶ K⁻¹ | Wide temperature range (-273 °C to 777 °C)[1][2] |

| Coefficient of Thermal Expansion (β-phase) | -4.9 x 10⁻⁶ K⁻¹ | 430 K to 950 K[1] |

| Bulk Modulus | 69.4 - 74.5 GPa | 300 K[1][3] |

| Young's Modulus | 88 - 98.8 GPa | Ambient[4][5] |

| Shear Modulus | 34.4 - 40.5 GPa | Ambient[3][4] |

| Poisson's Ratio | 0.28 | -[6] |

| Thermal Conductivity | ~0.8 W/(m·K) | Ambient |

| Refractive Index | 1.669 | Natural light |

| Decomposition Temperature | ~1050 K (777 °C) in air | -[1] |

Crystal Structure

The cubic α-phase of zirconium tungstate possesses a unique crystal structure that is the origin of its negative thermal expansion. The structure consists of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra.[2] This arrangement forms a flexible framework. Upon heating, transverse vibrations of the oxygen atoms bridging the zirconium and tungsten polyhedra cause them to draw closer together, leading to a contraction of the overall structure.[7]

At approximately 428 K (155 °C), α-ZrW₂O₈ undergoes a second-order phase transition to a disordered cubic β-phase.[1] Under high pressure, it can transform into other phases, including a denser orthorhombic γ-phase.[2]

Experimental Protocols

Several methods have been developed for the synthesis of zirconium tungstate, each with its own advantages and disadvantages in terms of purity, particle size, and reaction conditions.

Solid-State Reaction

This is a conventional method for producing polycrystalline ZrW₂O₈.

Methodology:

-

Stoichiometric amounts of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders are intimately mixed.

-

The mixed powder is typically pressed into pellets to ensure good contact between the reactants.

-

The pellets are heated in a furnace to a temperature of 1200 °C for a duration of 0.5 to 1 hour.[8]

-

Crucially, the material is then rapidly quenched to room temperature (e.g., by air or water cooling) to retain the metastable cubic phase.[2] Slow cooling will result in decomposition back to the constituent oxides.

Hydrothermal Synthesis

Hydrothermal methods allow for the synthesis of fine, crystalline powders at lower temperatures.

Methodology:

-

A 0.2 mol/L solution of a zirconium salt (e.g., ZrO(NO₃)₂·5H₂O) and a 0.4 mol/L solution of a tungsten precursor (e.g., N₅H₃₇W₆O₂₄·H₂O) are prepared.[8]

-

The two solutions are mixed and stirred continuously for approximately 2.5 hours.[8]

-

Concentrated hydrochloric acid (e.g., to a final concentration of 6 mol/L) is added, and the mixture is stirred for another 3 hours.[8]

-

The resulting suspension is sealed in a Teflon-lined autoclave and heated to 180 °C for 15 hours.[8]

-

The product is then filtered, washed with deionized water, and dried at 60 °C to obtain a precursor.[8]

-

The precursor is subsequently calcined at around 500-570 °C for 6 hours to yield crystalline ZrW₂O₈.[8][9]

Sol-Gel Synthesis

The sol-gel process is particularly useful for preparing nanoparticles of zirconium tungstate with high chemical homogeneity.

Methodology:

-

A zirconium precursor, such as zirconium oxychloride (ZrOCl₂), is dissolved in a suitable solvent.

-

A tungsten precursor, such as tungstic acid (H₂WO₄), is dissolved in a separate solvent, often with the aid of a complexing agent or by adjusting the pH.[8]

-

The two solutions are mixed under controlled pH (typically acidic, in the range of 2-3) to form a sol.[8]

-

The sol is then allowed to age, during which it forms a gel through hydrolysis and condensation reactions.

-

The gel is dried to remove the solvent, resulting in a xerogel or aerogel.

-

Finally, the dried gel is calcined at temperatures typically between 600 °C and 800 °C to crystallize the ZrW₂O₈ nanoparticles.

Characterization Techniques

The synthesized zirconium tungstate is typically characterized using a variety of analytical techniques to confirm its phase purity, crystal structure, morphology, and thermal properties.

Methodologies:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present and to determine the lattice parameters. The absence of peaks corresponding to ZrO₂ and WO₃ confirms the phase purity of the ZrW₂O₈.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are employed to visualize the morphology, particle size, and microstructure of the synthesized powder.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to study the thermal stability of the material, identify phase transition temperatures, and monitor the decomposition process.

-

Dilatometry: This is a key technique for measuring the coefficient of thermal expansion of the material over a range of temperatures.

Applications and Relevance to Drug Development

The unique negative thermal expansion of zirconium tungstate makes it a highly valuable material in applications where thermal stability is paramount. Its primary use is as a filler in composite materials (e.g., with polymers, metals, or other ceramics) to create materials with a tailored, near-zero, or even negative coefficient of thermal expansion.[10] Such composites have potential applications in:

-

Precision optical and electronic instruments

-

Dental fillings

-

Aerospace components

-

Printed circuit boards

It is important to note that extensive literature searches have revealed no evidence of zirconium tungstate (CAS 16853-74-0) being used in any signaling pathways, as a drug delivery vehicle, or in any other direct application within the field of drug development. The audience should be aware that while zirconia (zirconium dioxide, ZrO₂) has established biomedical applications, zirconium tungstate's properties and research focus are firmly in the realm of materials science. There are no known biological roles for zirconium tungstate compounds.[11]

Visualizations

Experimental Workflows and Logical Relationships

Caption: A flowchart illustrating the common synthesis routes and subsequent characterization methods for zirconium tungstate.

Caption: The relationship between the crystal structure of zirconium tungstate and its negative thermal expansion property.

References

- 1. atimaterials.com [atimaterials.com]

- 2. Zirconium tungstate - Wikipedia [en.wikipedia.org]

- 3. journals.aps.org [journals.aps.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Tungsten - Wikipedia [en.wikipedia.org]

- 7. Zirconium tungstate | Magnificent molecules | RSC Education [edu.rsc.org]

- 8. Zirconium Tungstate Preparation [news.chinatungsten.com]

- 9. researchgate.net [researchgate.net]

- 10. preciseceramic.com [preciseceramic.com]

- 11. elementschina.com [elementschina.com]

An In-Depth Technical Guide to the Crystal Structure of Cubic alpha-ZrW₂O₈

Abstract: Zirconium Tungstate (ZrW₂O₈) is a ceramic material renowned for its large, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range. The ambient pressure cubic phase, α-ZrW₂O₈, is the most studied polymorph and serves as a model system for understanding the mechanisms that cause materials to contract upon heating. This document provides a comprehensive technical overview of the crystal structure of α-ZrW₂O₈, its unique thermal properties, the experimental protocols used for its characterization, and the structural transitions it undergoes. This guide is intended for researchers, materials scientists, and professionals in fields where precise thermal expansion control is critical.

Crystal Structure and Properties

The crystal structure of alpha-Zirconium Tungstate (α-ZrW₂O₈) is the foundation of its unusual physical properties. It adopts a cubic crystal system, which is a key factor in its isotropic thermal behavior.

1.1 Crystallographic Framework

At ambient pressure and from near absolute zero to approximately 430 K, ZrW₂O₈ exists in the acentric cubic α-phase, described by the space group P2₁3.[1][2] The structure is a complex, three-dimensional network of corner-sharing zirconium-oxygen (ZrO₆) octahedra and tungsten-oxygen (WO₄) tetrahedra.[3] This arrangement is analogous to the rock salt (NaCl) structure, where ZrO₆ octahedra occupy the Na⁺ sites and W₂O₈ groups are positioned at the Cl⁻ sites.[4] The unit cell is primitive, containing 44 atoms.[4] This open, flexibly-hinged framework is crucial for the material's ability to contract upon heating.[3]

1.2 Quantitative Structural Data

The precise dimensions and atomic positions within the α-ZrW₂O₈ lattice have been determined primarily through X-ray and neutron diffraction studies. Key crystallographic and bonding data are summarized below.

| Parameter | Value | Reference(s) |

| Crystal System | Cubic | [4][5] |

| Space Group | P2₁3 | [6][1][2] |

| Lattice Parameter (a) | 9.15462 Å (ambient) | [4] |

| 9.18000(3) Å (at 2 K) | [7] | |

| Unit Cell Volume | ~767 ų (ambient) | [5] |

| Formula Units (Z) | 4 | - |

Table 1: Crystallographic Data for Cubic α-ZrW₂O₈.

The coordination polyhedra—the ZrO₆ octahedra and WO₄ tetrahedra—are themselves slightly distorted from ideal geometries. The W₂O₈ unit is composed of two crystallographically distinct WO₄ tetrahedra.[4] One oxygen atom on a WO₄ tetrahedron is unconstrained (bonded only to the central tungsten atom), while the other three are shared, each linking to a different ZrO₆ octahedron.[4]

| Bond | Description | Bond Length (Å) | Reference(s) |

| Zr–O | Zr⁴⁺ is bonded to six O²⁻ atoms in an octahedron. | 2.07 (x3), 2.15 (x3) | [5] |

| W–O (in WO₄) | W⁶⁺ is bonded to four O²⁻ atoms in a tetrahedron. | 1.78 (x1), 1.82 (x3) | [5] |

Table 2: Selected Interatomic Distances in α-ZrW₂O₈.

The Phenomenon of Negative Thermal Expansion (NTE)

The most significant property of α-ZrW₂O₈ is its strong, isotropic negative thermal expansion. Unlike most materials that expand when heated, α-ZrW₂O₈ contracts continuously over a wide temperature range.[8]

2.1 Thermal Properties

The coefficient of thermal expansion (CTE) for α-ZrW₂O₈ is large and negative. Upon heating, it undergoes an order-disorder phase transition to the β-phase, which also exhibits NTE, albeit to a lesser degree.

| Parameter | Phase | Temperature Range | Value | Reference(s) |

| Average CTE (αl) | α-ZrW₂O₈ | 0.3 – 430 K | -7.2 to -9.07 x 10⁻⁶ K⁻¹ | [4][7] |

| Average CTE (αl) | β-ZrW₂O₈ | 430 – 1050 K | -4.0 to -4.9 x 10⁻⁶ K⁻¹ | [9][10] |

| α → β Phase Transition Temperature | - | ~430 - 448 K (157 - 175 °C) | - | [2][7] |

Table 3: Thermal Expansion Properties of ZrW₂O₈.

2.2 Mechanism of Negative Thermal Expansion

The NTE in ZrW₂O₈ is not attributed to a single, simple mechanism but is understood to be driven by complex lattice dynamics.[8][11] The prevailing explanation involves low-frequency phonon modes, often described by the "Rigid Unit Mode" (RUM) model.[8]

In this model, the ZrO₆ octahedra and WO₄ tetrahedra are treated as near-rigid polyhedral units.[8] As the material is heated, these units vibrate with increased amplitude. The specific corner-sharing arrangement allows for low-energy transverse vibrations, or "rocking," of the WO₄ tetrahedra relative to the ZrO₆ octahedra.[3][9] This pivoting motion of the linking oxygen atoms pulls the larger Zr and W centers closer together, resulting in a net contraction of the entire crystal lattice.[9] This is not a simple hinge motion but rather a collective effect of many phonon bands that contribute to this contraction.[8][12]

Experimental Characterization Protocols

The determination of the α-ZrW₂O₈ crystal structure and its properties relies on a combination of synthesis, diffraction, and computational analysis techniques.

3.1 Synthesis Protocols

-

Solid-State Reaction: This is a common method for producing polycrystalline ZrW₂O₈ powder.[13][14]

-

Precursors: Stoichiometric amounts of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders are intimately mixed.

-

Milling: The precursor mixture is typically ball-milled to ensure homogeneity and increase reactivity.

-

Calcination: The mixture is pressed into pellets and heated in an alumina crucible in air. A typical heating profile involves sintering at 1200-1220 °C for 3-10 hours.[14]

-

Quenching: To obtain the metastable α-phase, the sample is rapidly quenched to room temperature. Slow cooling can result in decomposition into the constituent oxides.

-

-

Hydrothermal Synthesis: This low-temperature, solution-based method can yield phase-pure, well-crystallized powders.[15][16]

-

Precursors: Aqueous solutions of a zirconium salt (e.g., ZrOCl₂·8H₂O) and a tungstate salt (e.g., Na₂WO₄·2H₂O) are prepared.[17]

-

Reaction: The solutions are mixed and sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a temperature between 180-220 °C and held for 24-48 hours.

-

Product Recovery: After cooling, the resulting white precipitate is filtered, washed with deionized water and ethanol, and dried at a low temperature (e.g., 80 °C).

-

3.2 Structural Analysis: Diffraction Methods

-

Powder X-ray Diffraction (XRD): XRD is the primary tool for phase identification, lattice parameter determination, and monitoring phase transitions.[1]

-

Sample Preparation: A fine powder of α-ZrW₂O₈ is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα). Diffracted X-rays are recorded as a function of the scattering angle (2θ).

-

High-Temperature XRD: To study thermal expansion and phase transitions, the sample is mounted on a heating stage, and diffraction patterns are collected at various temperatures.[17]

-

-

Neutron Powder Diffraction (NPD): Neutrons are highly sensitive to the positions of lighter elements, making NPD particularly valuable for accurately locating the oxygen atoms in the ZrW₂O₈ structure, which is difficult with XRD.[1][7]

-

Sample Preparation: A larger quantity of powder (several grams) is loaded into a sample can (e.g., vanadium, which is nearly transparent to neutrons).[7]

-

Data Collection: The sample is placed in a neutron beam at a spallation or reactor source. Time-of-flight or constant wavelength measurements are used to record the diffraction pattern.

-

Cryostat/Furnace: Data can be collected over a wide range of temperatures using specialized sample environments to study NTE in detail.[7]

-

3.3 Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful computational technique used to analyze diffraction data (both XRD and NPD).[16][18] It involves fitting a calculated diffraction pattern, based on a structural model, to the entire measured experimental pattern. The process refines various structural and instrumental parameters—such as lattice parameters, atomic coordinates, site occupancies, and atomic displacement parameters—to minimize the difference between the calculated and observed data. This method allows for the extraction of detailed, quantitative crystallographic information from powder diffraction patterns.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ISIS Negative thermal expansion in zirconium tungstate [isis.stfc.ac.uk]

- 4. Zirconium tungstate - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 9. Negative Thermal Expansion Material|Special Site of JX Advanced Metals [nmmjx-dc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phonon mechanism for the negative thermal expansion of zirconium tungstate, ZrW2O8 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Zirconium Tungstate (ZrW₂O₈)

For Researchers, Scientists, and Drug Development Professionals

Zirconium tungstate (ZrW₂O₈) is a ceramic material renowned for its unusual and highly sought-after property of strong, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range. This characteristic—contracting upon heating—makes it a critical component in the development of advanced composites, precision instruments, and other applications where dimensional stability is paramount. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and characterization, and visualizations of its fundamental mechanisms.

Physical Properties

The physical properties of ZrW₂O₈ are dominated by its unique thermal and crystallographic behavior.

Thermal Properties

The most notable characteristic of ZrW₂O₈ is its continuous, isotropic negative thermal expansion from as low as 0.3 K to its decomposition temperature of approximately 1050 K (~777 °C)[1][2][3]. This behavior is consistent in all directions due to its cubic crystal structure[1].

The material undergoes a reversible, second-order phase transition at approximately 155 °C (428 K)[3][4][5]. This transition is from the low-temperature, ordered α-phase to the high-temperature, disordered β-phase. The coefficient of thermal expansion (CTE) differs between these two phases.

The mechanism behind this contraction is not attributed to a single cause but rather to complex vibrational modes known as Rigid Unit Modes (RUMs)[1]. Upon heating, transverse vibrations of bridging oxygen atoms cause the corner-sharing ZrO₆ octahedra and WO₄ tetrahedra to pivot, leading to a net contraction of the crystal lattice[1][3][5].

Table 1: Thermal Properties of ZrW₂O₈

| Property | Value | Temperature Range / Conditions | Citation(s) |

|---|---|---|---|

| Avg. Linear CTE | -7.2 x 10⁻⁶ K⁻¹ | -273 °C to 777 °C | [1] |

| α-phase CTE | -9.0 x 10⁻⁶ K⁻¹ | Up to ~155 °C | [5][6] |

| -8.7 x 10⁻⁶ K⁻¹ | 20 K to 430 K | [7] | |

| -9.07 x 10⁻⁶ K⁻¹ | 2 K to 350 K | [8][9] | |

| β-phase CTE | -4.0 x 10⁻⁶ K⁻¹ | Above 180 °C | [5][6] |

| -4.9 x 10⁻⁶ K⁻¹ | 430 K to 950 K | [7] | |

| NTE Temperature Range | 0.3 K to 1050 K | Ambient Pressure | [1][2][3] |

| α to β Phase Transition | ~155 °C (428 K) | Ambient Pressure | [3][4] |

| Decomposition Temperature | ~1050 K (777 °C) | In Air | [4] |

| Thermal Conductivity | 0.56 W/m·K | - |[6] |

Crystallographic Properties

ZrW₂O₈ maintains a cubic crystal structure across its entire stability range[2][3]. The structure consists of a framework of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra[1][3]. Below 428 K, it exists as the ordered, acentric α-phase. Above this temperature, it transitions to the disordered, centric β-phase[3]. This order-disorder transition is associated with increased mobility and partial occupancy of an oxygen site in the β-phase[3].

Table 2: Crystallographic and General Properties of α-ZrW₂O₈

| Property | Value | Citation(s) |

|---|---|---|

| Chemical Formula | ZrW₂O₈ | [1] |

| Molar Mass | 586.92 g/mol | [1] |

| Appearance | White Powder | [1] |

| Crystal System | Cubic | [1][4] |

| α-phase Space Group | P2₁3 (acentric) | [2][3][10] |

| β-phase Space Group | Pa3̅ (centric) | [3][11] |

| Lattice Parameter (a) | 9.15462 Å | [1] |

| Density (solid) | 5.09 g/cm³ |[1][6] |

Mechanical and Optical Properties

ZrW₂O₈ is a relatively soft ceramic, which can be a limiting factor in some structural applications. Its mechanical properties are often studied in the context of composites, where it is used as a filler to reduce the overall CTE of a matrix material.

Table 3: Mechanical and Optical Properties of α-ZrW₂O₈

| Property | Value | Conditions | Citation(s) |

|---|---|---|---|

| Bulk Modulus | 69.4 GPa | 300 K | [4] |

| Young's Modulus | 98.8 GPa | Experimental | [12] |

| Shear Modulus | 34.4 GPa | Calculated | [12] |

| Poisson's Ratio (ν) | ~0.33 | Calculated | [13] |

| 3-Point Bending Strength | 14 MPa | - | [7] |

| Refractive Index | 1.669 ± 0.002 | Natural Light | [4] |

| Electrical Resistivity | 10⁸ - 10¹² Ω·cm | - |[6] |

Chemical Properties

ZrW₂O₈ is a salt of zirconium and tungstic acid. It is chemically stable under a range of conditions but has specific thermal stability limits.

Stability and Decomposition

The cubic phase of ZrW₂O₈ is thermodynamically metastable at room temperature relative to its constituent oxides, ZrO₂ and WO₃[1]. It is stable between 1105°C and 1257°C but can be retained in its metastable form by quenching[14]. When heated above ~777 °C (1050 K) in air, it decomposes into zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃)[1][14]. This decomposition temperature can be significantly lower when in contact with other materials, such as an aluminum matrix, where decomposition can begin around 410 °C[15].

Reactivity and Solubility

ZrW₂O₈ is generally considered inert. It has negligible solubility in water and does not react with boiling 2N aqueous hydrochloric acid[1][4]. However, it decomposes in the presence of strong bases, such as boiling 2N aqueous sodium hydroxide[4].

Table 4: Chemical Reactivity of ZrW₂O₈

| Reagent | Condition | Result | Citation(s) |

|---|---|---|---|

| Water | Standard | Negligible Solubility | [1][4] |

| 2N Hydrochloric Acid | Boiling | No Reaction | [4] |

| 2N Sodium Hydroxide | Boiling | Decomposes |[4] |

Experimental Protocols

The synthesis and characterization of ZrW₂O₈ require precise control over precursors and thermal processing.

Synthesis Methodologies

Several methods are employed to synthesize phase-pure ZrW₂O₈.

-

Solid-State Reaction:

-

Precursors: Stoichiometric amounts of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders.

-

Procedure: The powders are intimately mixed, often through ball milling, to ensure homogeneity. The mixture is pressed into pellets.

-

Calcination: The pellets are heated in air to ~1200 °C for 24 hours[16].

-

Quenching: To retain the metastable cubic phase, the sample must be rapidly cooled (quenched) from the calcination temperature to room temperature. Slower cooling rates result in decomposition back to the constituent oxides[17].

-

-

Co-precipitation / Sol-Gel Method:

-

Precursors: Aqueous solutions of a zirconium salt (e.g., 0.50 M zirconium oxychloride, ZrOCl₂·8H₂O) and a tungstate salt (e.g., 0.08 M ammonium metatungstate)[18].

-

Procedure: The two solutions are added simultaneously and dropwise into a flask containing distilled water with constant stirring. An immediate white precipitate or gel forms.

-

Aging & Drying: The resulting suspension is stirred, aged, and then dried to form a precursor powder.

-

Calcination: The precursor is preheated (e.g., 700 °C for 10 hours) and then calcined at a temperature sufficient to form crystalline ZrW₂O₈ (e.g., 1180 °C for 1 hour)[18]. This route often yields finer, more reactive powders than the solid-state method.

-

-

Hydrothermal Synthesis:

-

Precursors: Similar to the co-precipitation method, using aqueous solutions of zirconium and tungsten salts (e.g., ZrOCl₂ and Na₂WO₄·2H₂O) along with hydrochloric acid (HCl)[19].

-

Procedure: A mother gel is prepared by mixing the precursor solutions. This gel is loaded into a Teflon-lined autoclave and heated hydrothermally (e.g., at 180 °C) for a set duration (e.g., 36 hours) to form a crystalline precursor, typically ZrW₂O₇(OH)₂·2H₂O[20].

-

Calcination: The resulting crystalline precursor is washed, dried, and then calcined at a relatively low temperature (e.g., 570 °C for 1 hour) to induce thermal decomposition into phase-pure, often nanocrystalline, ZrW₂O₈ powder[20].

-

References

- 1. Zirconium tungstate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atimaterials.com [atimaterials.com]

- 5. Negative Thermal Expansion Material|Special Site of JX Advanced Metals [nmmjx-dc.com]

- 6. Negative Thermal Expansion Material ZrW2O8 for Thermal Stress relaxation [jx-nmm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure, phase transition and negative thermal expansion in ammoniated ZrW2O8 - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. en.epitoanyag.org.hu [en.epitoanyag.org.hu]

- 20. researchgate.net [researchgate.net]

Synthesis of metastable cubic phase ZrW2O8

An In-depth Technical Guide to the Synthesis of Metastable Cubic Phase ZrW₂O₈

Zirconium tungstate (ZrW₂O₈) is a ceramic material renowned for its strong, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range (0.3 K to 1050 K).[1][2][3] This property makes it a valuable component in the development of materials with tailored or near-zero thermal expansion for applications in electronics, optics, and aerospace engineering.[4][5] The thermodynamically stable phase of ZrW₂O₈ exists only at high temperatures (1378 K to 1530 K).[6][7] The cubic phase (α-ZrW₂O₈), which exhibits the desirable NTE properties at ambient temperatures, is metastable and must be synthesized through carefully controlled kinetic processes.[8][9]

This technical guide provides a comprehensive overview of the principal synthesis methodologies for producing the metastable cubic α-phase of ZrW₂O₈. It details the experimental protocols for solid-state, hydrothermal, sol-gel, and melt-quenching techniques, presenting quantitative data in structured tables for comparative analysis. Furthermore, experimental workflows and phase transition relationships are illustrated using diagrams to provide a clear understanding of the synthesis pathways.

Several synthetic routes have been developed to produce phase-pure, nanocrystalline, or bulk α-ZrW₂O₈. The choice of method influences the final product's morphology, crystallinity, and purity.[7][10]

Solid-State Reaction

The solid-state reaction is a conventional and straightforward method involving the high-temperature calcination of stoichiometric precursor oxides, followed by rapid cooling to retain the metastable cubic phase.[9][11]

Experimental Protocol: A typical solid-state synthesis begins with the intimate mixing of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders in a 1:2 molar ratio.[8][12] The homogenization is critical and is often achieved by ball milling the precursors, sometimes in a solvent like water, to ensure a uniform mixture.[8] The dried, pressed pellets of the mixture are then calcined in a furnace. The reaction occurs above 1108 °C, with typical temperatures ranging from 1160 °C to 1200 °C for several hours.[8][9] To prevent the decomposition of the metastable α-ZrW₂O₈ into its constituent oxides below 1050 K, the sample must be rapidly quenched from the calcination temperature to room temperature.[8][11] Quenching can be achieved by pushing the sample out of the furnace into flowing air or by quenching in water.[8][9] Slower cooling rates can lead to the decomposition of the desired product.[11]

Quantitative Data for Solid-State Synthesis:

| Parameter | Value | Reference |

|---|---|---|

| Precursors | ZrO₂, WO₃ | [8][12] |

| Molar Ratio (Zr:W) | 1:2 | [8] |

| Calcination Temp. | 1160 - 1200 °C | [8][9] |

| Calcination Time | 4 - 60 minutes | [8][12] |

| Sintering Pressure | 69 MPa (uniaxial), 207 MPa (isostatic) | [8] |

| Cooling Method | Rapid air quench, Water quench | [8][9] |

| Resulting Phase | α-ZrW₂O₈ (95% purity reported) |[8] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Zirconium tungstate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Combustion Synthesis of ZrW2O8 and Preparation of its Composite with Near Zero Thermal Expansion | Scientific.Net [scientific.net]

- 5. Zirconium Tungstate- Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. oam-rc.inoe.ro [oam-rc.inoe.ro]

A Technical Guide to the Thermodynamic Stability of Zirconium Tungstate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of cubic zirconium tungstate (α-ZrW₂O₈) at ambient room temperature (298.15 K). Zirconium tungstate is a ceramic material renowned for its significant, isotropic negative thermal expansion (NTE) over an exceptionally broad temperature range (0.3 K to 1050 K).[1][2] This unusual property makes it a subject of intense research for applications in composite materials, precision optics, and electronics.[3] However, a fundamental understanding of its thermodynamic stability is crucial for its synthesis, processing, and long-term application.

Thermodynamic Stability Profile

At room temperature and ambient pressure, the cubic phase of zirconium tungstate (α-ZrW₂O₈) is thermodynamically unstable .[1] It is a metastable phase that exists only due to kinetic hindrance.[4] The thermodynamically preferred state is a mixture of its constituent binary oxides: zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃).[1]

The primary evidence for this instability comes from calorimetric measurements, which reveal a positive enthalpy of formation from the oxides (ΔHf,ox). A positive value indicates that the formation of ZrW₂O₈ from ZrO₂ and WO₃ is an endothermic process, and therefore the compound is enthalpically unstable relative to these oxides.[4]

The decomposition reaction can be expressed as:

ZrW₂O₈(s) → ZrO₂(s) + 2WO₃(s)

While direct measurements of the Gibbs free energy of formation (ΔGf) are not widely reported, the large positive enthalpy of formation strongly indicates that the Gibbs free energy change for the decomposition reaction is negative under standard conditions. The entropic contribution at room temperature is insufficient to overcome the significant positive enthalpy, thus favoring the constituent oxides.

The following table summarizes the experimentally determined enthalpies of formation from the binary oxides at 298 K for various polymorphs of zirconium tungstate. This data clearly quantifies the instability of the cubic phase relative to the oxides.

| Zirconium Tungstate Polymorph | Crystal System | Enthalpy of Formation from Oxides (ΔHf,ox) at 298 K (kJ/mol) |

| α-ZrW₂O₈ | Cubic | +64.8 ± 2.8[4] |

| γ-ZrW₂O₈ | Orthorhombic | +50.6 ± 3.0[4] |

| - | Trigonal | +49.8 ± 4.1[4] |

| - | Amorphous | +127.8 ± 5.5[4] |

Table 1: Enthalpies of formation for ZrW₂O₈ polymorphs from their constituent oxides (ZrO₂ and WO₃) at 298 K, as determined by high-temperature oxide melt drop solution calorimetry.[4]

Caption: Thermodynamic relationship of α-ZrW₂O₈ and its oxides.

Experimental Protocols for Determining Stability

The thermodynamic properties of materials like zirconium tungstate are determined through a combination of synthesis, calorimetry, and structural analysis.

The synthesis of the metastable cubic phase is a critical first step and highlights its kinetic persistence.

-

Precursor Preparation: Stoichiometric quantities of high-purity zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃) powders are intimately mixed.

-

Solid-State Reaction: The mixed powders are heated in a furnace to high temperatures, typically around 1200°C.[5]

-

Quenching: To trap the high-temperature cubic phase, the material is rapidly cooled (quenched) from the synthesis temperature to room temperature.[1][5] This rapid cooling prevents the atoms from rearranging into the thermodynamically stable separate oxide phases.

This is the primary technique used to measure the enthalpy of formation of refractory oxides like ZrW₂O₈.[4]

-

Calorimeter Setup: A custom-built high-temperature calorimeter is maintained at a constant high temperature (e.g., 975 K). The solvent is a molten oxide, typically 3Na₂O·4MoO₃.

-

Drop Procedure: A small, precisely weighed pellet of the sample (e.g., α-ZrW₂O₈) at room temperature (298 K) is dropped into the molten solvent.

-

Heat Measurement: The calorimeter measures the heat effect as the sample heats up from room temperature to the calorimeter temperature and then dissolves in the molten oxide. This is the enthalpy of drop solution (ΔHds).

-

Enthalpy of Formation Calculation: The procedure is repeated for the constituent oxides (ZrO₂ and WO₃). The enthalpy of formation from the oxides (ΔHf,ox) at 298 K is then calculated using Hess's law based on the following thermodynamic cycle:

-

ΔHf,ox (ZrW₂O₈) = ΔHds (ZrO₂) + 2 * ΔHds (WO₃) - ΔHds (ZrW₂O₈)

-

-

X-Ray Diffraction (XRD): XRD is essential for phase identification. It is used to confirm the synthesis of the single-phase cubic ZrW₂O₈ and to ensure no decomposition into ZrO₂ and WO₃ has occurred.[5] High-temperature XRD can be used to study phase transitions, such as the α-to-β transition that occurs around 155°C (428 K).[6][7]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with phase transitions.[8] For ZrW₂O₈, it can detect the second-order α-to-β phase transition, providing further insight into its thermal behavior.[9]

Caption: Experimental workflow for determining thermodynamic stability.

Conclusion

References

- 1. Zirconium tungstate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. atimaterials.com [atimaterials.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. researchgate.net [researchgate.net]

- 9. dunand.northwestern.edu [dunand.northwestern.edu]

An In-Depth Technical Guide to the Electronic and Structural Properties of Zirconium Tungsten Oxides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zirconium tungsten oxides, particularly zirconium tungstate (ZrW₂O₈), represent a unique class of materials characterized by their remarkable thermal and structural properties. This technical guide provides a comprehensive overview of the electronic and structural characteristics of these compounds, with a particular focus on α-ZrW₂O₈. It delves into their crystal and electronic structure, their defining property of negative thermal expansion, and the experimental and computational methods used for their characterization. Recognizing the interests of drug development professionals, this guide also explores the biocompatibility and catalytic potential of related zirconia-based materials, drawing parallels and discussing potential future directions for zirconium tungsten oxides in biomedical and pharmaceutical applications.

Structural Properties of Zirconium Tungsten Oxides

The most extensively studied zirconium tungsten oxide is ZrW₂O₈, which exhibits a fascinating crystal structure directly linked to its unusual physical properties.

Crystal Structure of α-ZrW₂O₈

At ambient pressure, ZrW₂O₈ exists in a metastable cubic phase (α-ZrW₂O₈).[1] This structure is comprised of corner-sharing ZrO₆ octahedra and WO₄ tetrahedra.[1] This arrangement is analogous to the rock salt (NaCl) structure, with ZrO₆ octahedra occupying the Na⁺ sites and W₂O₈ groups at the Cl⁻ sites.[2] Each ZrO₆ octahedron is connected to six WO₄ tetrahedra, and each WO₄ tetrahedron shares three of its oxygen vertices with ZrO₆ octahedra, leaving one terminal (unshared) oxygen atom.

The α-phase belongs to the acentric space group P2₁3 at temperatures below 428 K. Above this temperature, it undergoes a second-order phase transition to the centric space group Pa3̅.[3] This transition is associated with dynamic disorder in the orientation of the WO₄ tetrahedra.

Negative Thermal Expansion (NTE)

The most remarkable property of α-ZrW₂O₈ is its strong, isotropic negative thermal expansion over an exceptionally broad temperature range (0.3 K to 1050 K).[1][3] This means that the material contracts upon heating, a behavior contrary to most materials. The average coefficient of thermal expansion (CTE) is approximately -7.2 x 10⁻⁶ K⁻¹.[1]

This unusual property is attributed to low-energy transverse vibrational modes of the bridging oxygen atoms in the Zr-O-W linkages. These vibrations lead to coupled rotations of the quasi-rigid ZrO₆ and WO₄ polyhedral units, known as "Rigid Unit Modes" (RUMs).[1][4] The rocking motion of these polyhedra effectively pulls the structure inward, leading to a net contraction of the crystal lattice as temperature increases.

Phase Transitions

Under high pressure (above 2 kbar), cubic α-ZrW₂O₈ undergoes a reversible phase transition to an orthorhombic γ-phase.[5] Further increases in pressure can lead to an amorphous phase.

Electronic Properties

Electronic Band Structure and Density of States

First-principles calculations based on Density Functional Theory (DFT) have been employed to investigate the electronic structure of α-ZrW₂O₈. These studies indicate that α-ZrW₂O₈ is a wide-bandgap insulator. DFT calculations using the Generalized Gradient Approximation (GGA) predict an indirect band gap of approximately 3.31 eV.[6] The total density of states (DOS) reveals that the valence band is primarily composed of O 2p states, while the conduction band is dominated by W 5d and Zr 4d states.

Table 1: Summary of Structural and Electronic Properties of α-ZrW₂O₈

| Property | Value | Reference(s) |

| Crystal System | Cubic | [1] |

| Space Group | P2₁3 (< 428 K), Pa3̅ (> 428 K) | [3] |

| Lattice Parameter (a) | ~9.15 Å | [1] |

| Key Structural Units | Corner-sharing ZrO₆ octahedra and WO₄ tetrahedra | [1] |

| Coefficient of Thermal Expansion (CTE) | ~ -7.2 x 10⁻⁶ K⁻¹ (isotropic) | [1] |

| NTE Temperature Range | 0.3 K to 1050 K | [3] |

| Band Gap | ~3.31 eV (indirect) | [6] |

| Electronic Type | Insulator | [6] |

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of zirconium tungsten oxides, each with its advantages and yielding materials with potentially different microstructures.

Synthesis Methodologies

-

Solid-State Reaction: This is a conventional method involving the high-temperature reaction of stoichiometric amounts of zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃). The mixture is typically calcined at temperatures around 1200°C, followed by rapid quenching to room temperature to obtain the metastable α-phase.[7]

-

Hydrothermal Synthesis: This low-temperature method provides a route to nanocrystalline ZrW₂O₈.[8] It involves the reaction of aqueous solutions of zirconium and tungsten salts (e.g., ZrOCl₂·8H₂O and Na₂WO₄·2H₂O) in an autoclave under acidic conditions (e.g., using HCl).[9] The resulting precursor is then calcined at a lower temperature (e.g., 570°C) to yield the final product.[8][9]

-

Sol-Gel Method: This wet-chemical technique allows for the preparation of highly homogeneous and pure ZrW₂O₈ at relatively low temperatures. It typically involves the use of metal alkoxides or salts as precursors, which undergo hydrolysis and condensation to form a gel. The gel is then dried and calcined to produce the final oxide. An aqueous citrate-gel method has been reported to yield phase-pure ZrW₂O₈.[10]

Experimental Characterization Protocols

-

Purpose: To determine the crystal structure, phase purity, and lattice parameters.

-

Methodology:

-

Sample Preparation: A fine powder of the synthesized zirconium tungsten oxide is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8) with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-70°, with a step size of 0.02° and an acquisition time of 1-3 seconds per step.

-

Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. Rietveld refinement can be used for detailed structural analysis.

-

-

Purpose: To determine the elemental composition, chemical states, and electronic environment of the constituent atoms at the material's surface.

-

Methodology:

-

Sample Preparation: The powder sample is mounted on a sample holder using conductive tape and introduced into an ultra-high vacuum (UHV) chamber.

-

Instrumentation: An XPS system equipped with a monochromatic Al Kα or Mg Kα X-ray source is used.

-

Data Collection: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Zr 3d, W 4f, and O 1s core levels.

-

Analysis: The binding energies of the core level peaks are determined and compared to reference values to identify the oxidation states of zirconium (Zr⁴⁺) and tungsten (W⁶⁺). The peak shapes and any satellite features can provide further information about the chemical environment.

-

-

Purpose: To computationally model the electronic band structure, density of states, and other electronic and structural properties.

-

Methodology:

-

Software: Quantum chemistry packages such as Quantum ESPRESSO or VASP are commonly used.

-

Model: The crystal structure of ZrW₂O₈ is used as the input.

-

Functional and Basis Set: The Generalized Gradient Approximation (GGA) with functionals like PBE or B3LYP is often employed for the exchange-correlation energy. A plane-wave basis set with appropriate pseudopotentials to describe the core electrons is typically used.

-

Calculation: The self-consistent field (SCF) method is used to solve the Kohn-Sham equations and obtain the ground-state electronic structure. From this, the band structure, density of states, and other properties can be calculated.

-

Relevance to Drug Development

While direct applications of ZrW₂O₈ in drug development are not yet established, the properties of its constituent oxide, zirconia (ZrO₂), and related tungstated zirconias offer valuable insights and potential avenues for future research.

Zirconia-Based Materials in Drug Delivery

Zirconia (ZrO₂) is a biocompatible ceramic material that has garnered significant interest as a drug delivery platform.[5] Mesoporous zirconia nanoparticles, in particular, offer a high surface area-to-volume ratio, which allows for a high drug loading capacity and controlled release of therapeutic agents.[5] The biocompatibility of zirconia has been demonstrated in numerous studies, showing low cytotoxicity and good tolerance in biological systems.[11][12][13]

Given that ZrW₂O₈ is composed of ZrO₆ polyhedra, it is plausible that materials derived from or incorporating zirconium tungstate could also exhibit favorable biocompatibility. The unique thermal properties of ZrW₂O₈ could potentially be exploited in novel stimuli-responsive drug delivery systems, although this remains a speculative area requiring further investigation.

Catalytic Applications in Pharmaceutical Synthesis

Tungstated zirconia (WO₃/ZrO₂) has been shown to be a highly effective solid acid catalyst in a variety of organic reactions, including acylation, alkylation, and esterification.[11] These types of reactions are fundamental in the synthesis of many pharmaceutical compounds. The use of a solid, reusable catalyst like tungstated zirconia offers significant advantages over traditional homogeneous acid catalysts in terms of process efficiency and reduced environmental impact.

Recent studies have shown that ZrW₂O₈ itself can act as a heterogeneous catalyst for liquid-phase selective oxidation reactions using H₂O₂ as a green oxidant.[14] The catalyst was found to be stable, reusable, and did not suffer from metal leaching, making it a promising candidate for environmentally friendly catalytic processes relevant to the pharmaceutical industry.

Conclusion and Future Outlook

Zirconium tungsten oxides, exemplified by ZrW₂O₈, are materials with a rich combination of fascinating structural and electronic properties. Their defining characteristic of negative thermal expansion, rooted in their unique crystal structure, continues to be a subject of intense research. While their direct application in the pharmaceutical and biomedical fields is in its infancy, the established biocompatibility and drug delivery potential of zirconia, coupled with the demonstrated catalytic activity of tungstated zirconia and ZrW₂O₈ itself, point towards promising future research directions. Further investigation into the biocompatibility of zirconium tungstate nanoparticles and their potential as catalysts or components in advanced drug delivery systems could unlock new applications for this remarkable class of materials, bridging the gap between materials science and drug development.

References

- 1. Zirconium tungstate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. topas.webspace.durham.ac.uk [topas.webspace.durham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity and biocompatibility of Zirconia (Y-TZP) posts with various dental cements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jamdsr.com [jamdsr.com]

- 13. Cytotoxicity and biocompatibility of high mol% yttria containing zirconia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterogeneous H2O2-based selective oxidations over zirconium tungstate α-ZrW2O8 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the High-Pressure Polymorphs of Ditungsten Zirconium Octaoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ditungsten zirconium octaoxide (ZrW₂O₈), a material renowned for its unusual property of negative thermal expansion, exhibits a complex and fascinating series of structural transformations under high-pressure conditions. This technical guide provides an in-depth exploration of the high-pressure polymorphs of ZrW₂O₈, presenting key structural data, detailed experimental protocols, and a visualization of the phase transition pathways. Understanding these high-pressure phases is crucial for the material's application in diverse fields, including as a potential excipient or carrier in specialized drug delivery systems where pressure-sensitive behavior is a factor.

Overview of High-Pressure Polymorphs

At ambient pressure, ZrW₂O₈ exists in a cubic α-phase (space group P2₁3). As pressure is applied, it undergoes a series of transformations to denser crystalline and amorphous forms. The primary high-pressure polymorphs identified to date are the orthorhombic (γ) phase, a pressure-induced amorphous phase, and a hexagonal U₃O₈-type phase.

Structural and Physical Properties of High-Pressure Polymorphs

The application of pressure induces significant changes in the crystal structure and physical properties of ZrW₂O₈. The following table summarizes the key quantitative data for the known high-pressure polymorphs, providing a clear comparison of their structural parameters and bulk moduli.

| Property | α-ZrW₂O₈ (Cubic)[1] | γ-ZrW₂O₈ (Orthorhombic)[1] | Amorphous ZrW₂O₈ | Hexagonal ZrW₂O₈[2][3] |

| Space Group | P2₁3 | P2₁2₁2₁ | - | U₃O₈-type (P62m inferred) |

| Formation Pressure | Ambient | > 0.2 GPa[1] | > 1.5 GPa[2] | > 1.5 GPa (with heating)[2] |

| Lattice Parameters (Å) | a = 9.15993[4] | a, b, c ≈ 9.0 (approx.) | - | a ≈ 6.79, c ≈ 4.13 (approx.) |

| Volume Change from α | - | ~ -5%[1] | Variable | Significant reduction |

| Bulk Modulus (GPa) | 40.0 ± 3.8[1] | 37.0 ± 3.0[1] | - | - |

| Coordination | ZrO₆, WO₄ | ZrO₆, WO₄/WO₅ | Increased | ZrO₆, WO₆[2] |

Note: Some lattice parameters for the high-pressure phases are approximated based on the isostructural U₃O₈ and require further experimental refinement for ZrW₂O₈.

Phase Transition Pathway

The transformation of ZrW₂O₈ under pressure follows a distinct pathway, which can be further influenced by temperature. The following diagram illustrates the logical relationship between the different phases as a function of increasing pressure and the effect of subsequent heating.

Experimental Protocols

The synthesis and characterization of high-pressure polymorphs of ZrW₂O₈ require specialized equipment and methodologies. Below are detailed protocols for the key experiments cited in the study of these materials.

High-Pressure Synthesis and In-Situ Diffraction

Objective: To synthesize high-pressure polymorphs of ZrW₂O₈ and observe phase transitions in real-time.

Apparatus:

-

Diamond Anvil Cell (DAC) for generating pressures up to several GPa.

-

Synchrotron X-ray source for high-resolution and rapid data collection.

-

Ruby fluorescence spectroscopy system for in-situ pressure calibration.

-

Laser or resistive heating system for temperature control within the DAC.

Methodology:

-

A powdered sample of α-ZrW₂O₈ is loaded into a gasket chamber within the DAC.

-

A pressure-transmitting medium (e.g., a silicone fluid or an inert gas like argon) is added to ensure hydrostatic or quasi-hydrostatic conditions.

-

A small ruby chip is included in the sample chamber for pressure measurement via the R1 fluorescence line shift.

-

The DAC is mounted on the synchrotron beamline, and an initial diffraction pattern is collected at ambient pressure.

-

Pressure is incrementally increased. At each pressure step, the pressure is measured using the ruby fluorescence system, and an X-ray diffraction pattern is recorded.

-

For the synthesis of the hexagonal phase, the sample is first pressurized to above 1.5 GPa to induce amorphization.

-

The amorphous sample is then heated in-situ using a laser or resistive heater to the target temperature (e.g., 600-700 °C) while maintaining high pressure. Diffraction patterns are collected during heating to observe the crystallization of the hexagonal phase.[3]

The following diagram illustrates the general workflow for a high-pressure synthesis and characterization experiment.

Large-Volume High-Pressure Synthesis

Objective: To synthesize larger quantities of high-pressure polymorphs for ex-situ characterization.

Apparatus:

-

Multi-anvil press (e.g., Walker-type or belt-type) capable of achieving pressures in the GPa range and high temperatures.

-

Capsule material (e.g., platinum, gold, or hexagonal boron nitride) to contain the sample.

-

Furnace assembly compatible with the multi-anvil press.

Methodology:

-

The precursor powder (α-ZrW₂O₈) is carefully packed into a sample capsule.

-

The capsule is placed within a pressure-transmitting medium (e.g., a ceramic octahedron) which is then assembled within the multi-anvil press.

-

The assembly is compressed to the desired pressure (e.g., 2 GPa for the hexagonal phase).[3]

-

The sample is then heated to the target temperature (e.g., 600-700 °C) and held for a specific duration to ensure complete phase transformation.[3]

-

The sample is then quenched to room temperature by turning off the furnace power before slowly decompressing the press.

-

The recovered sample is then analyzed using ex-situ techniques such as powder X-ray or neutron diffraction.

Conclusion

The behavior of this compound under high pressure reveals a rich polymorphism that is of significant interest to materials scientists and researchers in related fields. The transitions from the ambient cubic phase to the orthorhombic, amorphous, and hexagonal phases demonstrate the remarkable flexibility of the ZrO₆ and WO₄ polyhedral network. The detailed structural data and experimental protocols provided in this guide serve as a valuable resource for further investigation and potential application of these novel high-pressure materials. Future work should focus on obtaining more precise crystallographic data for the orthorhombic and hexagonal phases and exploring their physical and chemical properties in greater detail.

References

A Comprehensive Technical Guide to Ditungsten Zirconium Octaoxide (Zirconium Tungstate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditungsten zirconium octaoxide, more commonly known as zirconium tungstate, is an inorganic ceramic material with the chemical formula ZrW₂O₈. It has garnered significant scientific interest due to its unusual and highly valuable property of strong, isotropic negative thermal expansion (NTE). This means that the material contracts uniformly in all directions when heated over a broad temperature range, a behavior contrary to most materials.[1][2] This unique characteristic makes it a promising candidate for a variety of advanced applications where thermal expansion control is critical, including in precision optical instruments, electronic components, and as a component in composite materials to tailor their overall thermal expansion.[3][4]

This technical guide provides an in-depth overview of zirconium tungstate, including its various synonyms, key quantitative properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its underlying structural mechanisms and phase behavior.

Nomenclature and Synonyms

The compound with the chemical formula ZrW₂O₈ is known by several names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and clear communication.

| Primary Name | Synonyms |

| This compound | Zirconium tungstate[2] |

| Zirconium(IV) tungstate[2] | |

| Zirconium tungsten oxide[2] | |

| Zirconate tungstate | |

| Zirconium ditungstenoctaoxide |

Quantitative Data Summary

The physical, thermal, and structural properties of zirconium tungstate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Chemical Formula | ZrW₂O₈ | [2] |

| Molar Mass | 586.92 g/mol | [2] |

| Appearance | White powder | [2] |

| Density | 5.09 g/cm³ | [2] |

| Crystal System (α-phase) | Cubic | [1] |

| Space Group (α-phase) | P2₁3 | [5] |

| Lattice Parameter (α-phase, 298 K) | a = 9.155 Å | [1] |

Table 2: Thermal Properties

| Property | Value | References |

| Coefficient of Thermal Expansion (α-phase) | -9.1 x 10⁻⁶ K⁻¹ (below 350 K) | [1] |

| Coefficient of Thermal Expansion (β-phase) | -5.0 x 10⁻⁶ K⁻¹ (above 450 K) | [1] |

| Temperature Range of NTE | 0.3 K to 1050 K | [1] |

| α to β Phase Transition Temperature | ~448 K (175 °C) | [1] |

| Decomposition Temperature | ~1050 K (777 °C) | [2] |

Table 3: Phase Transition Properties

| Transition | Conditions | Characteristics | References |

| α → β | Heating above ~448 K | Order-disorder transition, cubic symmetry is preserved. | [1] |

| α → γ | Pressure of 0.2 - 0.3 GPa | Irreversible transition to a denser orthorhombic phase. | [1] |

| γ → α | Heating above 390 K | Reverts to the cubic α-phase. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of zirconium tungstate.

Synthesis of Zirconium Tungstate via Solid-State Reaction

The most common method for synthesizing polycrystalline ZrW₂O₈ is through a solid-state reaction between zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃).

Materials:

-

Zirconium dioxide (ZrO₂) powder (99.9% purity)

-

Tungsten trioxide (WO₃) powder (99.9% purity)

-

Alumina crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of ZrO₂ and WO₃ powders in a 1:2 molar ratio.

-

Grinding: Thoroughly grind the mixed powders in an agate mortar for at least 30 minutes to ensure intimate mixing and homogeneity.

-

Calcination: Transfer the ground powder to an alumina crucible and place it in a high-temperature furnace.

-

Heating Profile: Heat the sample in air according to the following profile:

-

Ramp up to 1200 °C at a rate of 5 °C/min.

-

Hold at 1200 °C for 24 hours.

-

-

Quenching: After the hold period, rapidly quench the sample to room temperature by removing it from the furnace. This is a critical step to obtain the metastable cubic α-phase.[2]

-

Characterization: The resulting white powder should be characterized using X-ray diffraction (XRD) to confirm the phase purity of the α-ZrW₂O₈.

Characterization by X-Ray Diffraction (XRD)

XRD is a fundamental technique to verify the crystal structure and phase purity of the synthesized zirconium tungstate.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Sample Preparation:

-

Finely grind a small amount of the synthesized ZrW₂O₈ powder.

-

Mount the powder on a zero-background sample holder. Ensure a flat and smooth surface.

Data Collection:

-

2θ Range: Scan a 2θ range from 10° to 80°.

-

Step Size: Use a step size of 0.02°.

-

Scan Speed: Employ a scan speed of 2°/min.

Data Analysis:

-

Identify the diffraction peaks in the obtained pattern.

-

Compare the peak positions and intensities with the standard diffraction pattern for cubic ZrW₂O₈ (e.g., from the ICDD PDF-4 database) to confirm the phase.

-

The absence of peaks corresponding to ZrO₂ or WO₃ indicates high phase purity.

Visualizations

The following diagrams illustrate key structural and phase-related aspects of zirconium tungstate.